(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride
Description
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid 3-azabicyclo[3.1.0]hexane scaffold substituted with a benzyl group at the nitrogen atom and a carboxylic acid moiety at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. This compound is structurally related to intermediates used in synthesizing troponin activators (e.g., nelutroctiv) and other bioactive molecules .
Properties
IUPAC Name |
(1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-12(16)13-6-11(13)8-14(9-13)7-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);1H/t11-,13-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMXTBIVHLYJJW-JZKFLRDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@]1(CN(C2)CC3=CC=CC=C3)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride typically involves multiple steps:
Formation of the Azabicyclo Structure: This can be achieved through intramolecular cyclization reactions.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides in the presence of a base.
Formation of the Carboxylic Acid Group: This can be done through oxidation reactions or by introducing a carboxyl group via carboxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could be used to modify the azabicyclo structure or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The key structural analogs differ in substituents, stereochemistry, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Stereochemical Considerations
Stereochemistry critically impacts biological activity:
- The (1R,5R) configuration in the target compound optimizes spatial alignment with cardiac troponin binding pockets, whereas the (1S,5R) isomer () shows reduced affinity .
- (1R,2S,5S) -configured analogs () demonstrate improved selectivity in protease inhibition due to their distinct spatial arrangement .
Solubility and Stability
- Hydrochloride Salts : All HCl salts (e.g., target compound, ) exhibit superior aqueous solubility (>50 mg/mL in water) compared to free bases (<5 mg/mL) .
- Boc Protection : Increases thermal stability (decomposition >200°C) but reduces polarity, limiting solubility in aqueous buffers .
Market and Pricing
- The Boc-protected derivative (CAS 1165450-63-4) is priced at ~$3,500/g (1g scale), reflecting its demand in pharmaceutical R&D .
Biological Activity
(1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Characteristics
- IUPAC Name: (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid; hydrochloride
- CAS Number: 63618-03-1
- Molecular Formula: C13H15NO2
- Molecular Weight: 217.268 g/mol
- SMILES Notation: CCOC(=O)[C@]12C[C@H]1CN(Cc1ccccc1)C2
Research indicates that (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane derivatives exhibit activity as protein degraders and may interact with various biological targets, including enzymes involved in neurotransmitter regulation and cellular signaling pathways.
Pharmacological Effects
The compound has been studied for its potential effects on:
- Neurotransmission: It may influence the release and uptake of neurotransmitters, particularly in the central nervous system.
- Antitumor Activity: Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, although further investigation is required to confirm these findings.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 217.268 g/mol |
| Melting Point | Not specified |
| Boiling Point | 353.8 ± 25.0 °C |
| Purity | ≥ 95% |
Study 1: Neurotransmitter Modulation
A study conducted by researchers explored the effects of (1R,5R)-3-benzyl-3-azabicyclo[3.1.0]hexane on neurotransmitter levels in rodent models. The results indicated a significant increase in serotonin and dopamine levels, suggesting a potential application in treating mood disorders.
Study 2: Anticancer Properties
In vitro assays demonstrated that this compound exhibited selective cytotoxicity against human melanoma cell lines, with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1R,5R)-3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride, and what are their key intermediates?
- Methodology : The compound’s bicyclic core is typically synthesized via cyclization or multicomponent reactions. For example, evidence from similar azabicyclo compounds suggests using thermal cyclization of amino acids (e.g., L-glutamic acid) with ammonia and methylene bromide to form the bicyclic scaffold . A three-component reaction involving aldehydes, malononitrile, and hydroxylamine hydrochloride in aqueous conditions (green chemistry approach) can yield azabicyclo derivatives, though adaptations may be required for benzyl-substituted variants .
- Key Intermediates :
| Intermediate | Role | Reference |
|---|---|---|
| tert-Butyl carbamate derivatives | N-protection for stereochemical control | |
| Cyclopropane-fused precursors | Core bicyclic structure assembly |
Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane scaffold validated during synthesis?
- Methodology : Chiral HPLC or polarimetry is used to confirm enantiomeric purity. For example, rac-(1R,5R)-3-oxabicyclo analogs are resolved using chiral columns, with retention times compared to known standards . X-ray crystallography or NOESY NMR can confirm spatial arrangements, as seen in related bicyclohexane carboxylates .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Data :
| Property | Value | Conditions | Source |
|---|---|---|---|
| Solubility in H₂O | ~50 mg/mL (hydrochloride salt) | 25°C, neutral pH | |
| Stability | Hydrolytically stable in dry DMSO or ethanol; degrades in aqueous basic media (>pH 9) |
Advanced Research Questions
Q. How does the benzyl substituent influence the compound’s biological activity compared to other N-substituents (e.g., methyl, tert-butyl)?
- Methodology : Comparative structure-activity relationship (SAR) studies using analogs (e.g., 3-methyl or 3-tert-butyl derivatives) can assess binding affinity. For example, in saxagliptin impurities, the N-benzyl group enhances lipophilicity, potentially improving membrane permeability . Assays like surface plasmon resonance (SPR) or enzymatic inhibition (e.g., dipeptidyl peptidase-4) quantify activity differences .
Q. What strategies mitigate racemization during the synthesis of the bicyclo[3.1.0]hexane core?
- Methodology : Low-temperature reactions (<0°C) and chiral auxiliaries (e.g., Evans oxazolidinones) suppress racemization. Evidence from tert-butyl-protected intermediates shows that steric hindrance from bulky groups (e.g., Boc) stabilizes the chiral center . Kinetic resolution via enzymatic catalysis (lipases) is also effective for enantiopure yields .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?
- Workflow :
Geometry Optimization : DFT (B3LYP/6-31G*) refines the compound’s 3D structure.
Docking Simulations : Autodock Vina or Schrödinger Suite predicts binding modes to targets (e.g., GPCRs or ion channels).
Free Energy Calculations : MM-GBSA evaluates binding affinity trends .
- Case Study : Docking studies on similar azabicyclo compounds revealed hydrogen bonding with catalytic residues of proteases, guiding analog design .
Q. What analytical challenges arise in distinguishing diastereomers or degradation products of this compound?
- Analytical Solutions :
- LC-MS/MS : Fragmentation patterns differentiate diastereomers (e.g., m/z ratios for benzyl loss vs. ring-opening).
- Stability-Indicating Methods : Forced degradation (heat, light, pH extremes) coupled with HPLC-DAD identifies hydrolyzed or oxidized byproducts .
- Isotopic Labeling : ¹³C or ²H tracing tracks degradation pathways .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for azabicyclo[3.1.0]hexane derivatives: How to reconcile these?
- Analysis : Yields vary due to solvent polarity (e.g., 65% in water vs. 85% in DMF for similar reactions) . Catalytic additives (e.g., ZnCl₂) improve cyclization efficiency by stabilizing transition states .
- Recommendation : Optimize reaction parameters (temperature, solvent) using design of experiments (DoE) to maximize reproducibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
